molecular formula C15H17N5O2 B2458803 1-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1448134-00-6

1-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2458803
CAS No.: 1448134-00-6
M. Wt: 299.334
InChI Key: LLVHXKUNCHIJKI-UHFFFAOYSA-N
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Description

1-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule designed for pharmaceutical and biochemical research. Its structure incorporates a 1,2,3-triazole core linked to an arylpiperidone (or pyrrolidinone) moiety, a feature present in various biologically active compounds. This specific architecture makes it a compound of interest in medicinal chemistry, particularly for exploring structure-activity relationships. Researchers can utilize this reagent as a key intermediate or a structural analog in the development and optimization of novel therapeutic agents. The presence of the 2-oxopyrrolidin-1-yl group suggests potential for targeting enzymes or receptors where this pharmacophore is relevant, as seen in other established drug molecules . This product is intended for laboratory research applications by qualified professionals and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-10-8-11(16-15(22)12-9-19(2)18-17-12)5-6-13(10)20-7-3-4-14(20)21/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVHXKUNCHIJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CN(N=N2)C)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions (click chemistry).
  • Pyrrolidine Derivation : Involves the reaction of suitable amines with carboxylic acid derivatives.
  • Amide Bond Formation : The final step often employs coupling reagents like EDCI or DCC to link the triazole and pyrrolidine moieties.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to triazoles have shown promising results in inhibiting the growth of MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. The mechanism often involves inhibition of thymidylate synthase, crucial for DNA synthesis.

CompoundCell LineIC50 (μM)
This compoundMCF-7TBD
HCT-116TBD
HepG2TBD

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentrations (MICs) for these bacteria suggest that it could be developed as an antimicrobial agent.

PathogenMIC (μg/mL)
E. coliTBD
S. aureusTBD

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Thymidylate Synthase Inhibition : This leads to disrupted DNA synthesis and subsequent apoptosis in cancer cells.
  • Antibacterial Mechanism : Potential interference with bacterial cell wall synthesis or function through binding to critical enzymes.

Study 1: Antiproliferative Effects

A study published in MDPI evaluated various triazole derivatives for their anticancer activity. Among these, certain compounds showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil . The study concluded that the synthesized compounds could serve as potential leads for developing new anticancer agents .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives against clinical isolates. The results indicated that several compounds exhibited potent activity against both gram-positive and gram-negative bacteria . The research highlighted the importance of structural modifications in enhancing antimicrobial efficacy.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported in the literature for synthesizing triazole derivatives, often employing click chemistry techniques that enhance yield and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly used to confirm the structure of synthesized compounds.

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of 1H-1,2,3-triazoles can effectively inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival .

Antifungal Activity

Similar to its antibacterial properties, this compound has demonstrated antifungal activity against various strains of fungi. Research has highlighted its potential effectiveness against Candida species, with some derivatives showing lower minimum inhibitory concentrations compared to standard antifungal agents like fluconazole .

Anticancer Potential

The triazole scaffold is also associated with anticancer properties. Compounds with this structure have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific compound may interact with molecular targets involved in cell proliferation and survival pathways .

Case Study 1: Antitubercular Activity

A study focused on a series of triazole derivatives revealed that certain modifications to the structure significantly enhanced their antitubercular activity. The synthesized compounds were evaluated using the resazurin microplate assay against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. Results indicated that specific substitutions on the triazole ring improved efficacy, suggesting a promising avenue for developing new antituberculosis agents .

Case Study 2: Antifungal Efficacy

In another investigation, a library of triazole derivatives was screened for antifungal activity against clinical isolates of Candida albicans. The study found that several compounds exhibited potent antifungal effects with MIC values significantly lower than those of existing treatments. This highlights the potential for these compounds to serve as lead candidates for novel antifungal therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with the preparation of substituted phenylamine intermediates. For example, coupling a 1,2,3-triazole-4-carboxylic acid derivative with a 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline via amide bond formation using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous DMF or DCM . Yield optimization requires precise control of stoichiometry (1.1–1.2 equivalents of coupling agent), inert atmosphere (N₂ or Ar), and reaction monitoring via TLC or HPLC. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>95%) .
Key Reaction Parameters
Solvent: DMF/DCM
Coupling agent: EDCI/HOBt
Temperature: 0°C → RT
Purification: Silica gel CC
Yield range: 35–45%

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Structural confirmation relies on a combination of ¹H/¹³C NMR (e.g., δ 8.26 ppm for triazole protons, δ 2.18 ppm for methyl groups in pyrrolidinone ), HRMS (e.g., ESI-MS m/z 454.4 [M+H]⁺ ), and HPLC purity analysis (≥98% purity with C18 reverse-phase columns, acetonitrile/water mobile phase) . X-ray crystallography may resolve ambiguities in stereochemistry or regioselectivity .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Methodological Answer : Initial screening should include:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or radiometric methods.
  • Cytotoxicity profiling (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility and stability studies in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity challenges in triazole ring formation during synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict 1,4- vs. 1,5-regioisomer dominance in Huisgen cycloadditions. For example, steric hindrance from the 3-methylphenyl group may favor 1,4-substitution . Molecular docking (AutoDock Vina) further predicts binding affinities to biological targets, guiding structural modifications .

Q. What strategies resolve contradictions in NMR data interpretation for structurally similar analogs?

  • Methodological Answer : Discrepancies in proton splitting (e.g., overlapping aromatic signals) can be addressed via:

  • 2D NMR (COSY, HSQC) to assign coupled protons and carbons.
  • Variable-temperature NMR to reduce signal broadening in rigid moieties .
  • Isotopic labeling (e.g., ¹⁵N-triazole) to track nitrogen environments .

Q. How do substituents on the pyrrolidinone ring influence bioactivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring enhance target binding (e.g., logP reduction from 3.2 to 2.8 improves solubility) .
  • Pyrrolidinone carbonyl participates in hydrogen bonding with catalytic lysine residues in kinase targets .
    • Experimental Design : Synthesize analogs with systematic substitutions (e.g., -OCH₃, -CF₃) and compare IC₅₀ values in dose-response assays .

Q. What scalable purification methods are suitable for kilogram-scale production?

  • Methodological Answer : Transition from silica gel chromatography to continuous-flow HPLC or crystallization-driven purification (solvent: ethanol/water) reduces costs. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor purity in real-time .

Data Contradiction Analysis

Q. How to address conflicting reports on metabolic stability in hepatic microsome assays?

  • Methodological Answer : Discrepancies may arise from species-specific CYP450 isoforms. Standardize assays using:

  • Human liver microsomes (HLM) with NADPH cofactor.
  • LC-MS/MS quantification of parent compound depletion (t₁/₂ calculation).
  • Control for batch-to-batch variability in microsome activity .

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